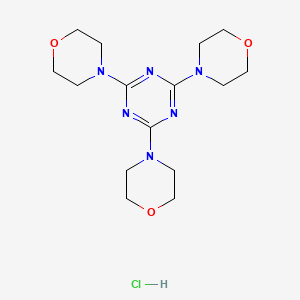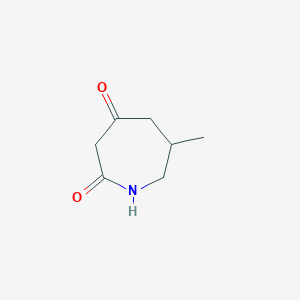![molecular formula C23H18FN5O2S B2956031 N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide CAS No. 881547-83-7](/img/structure/B2956031.png)
N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-[1-(4-fluorophenyl)[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide” is a complex organic molecule that contains several functional groups and rings, including a fluorophenyl group, a triazoloquinoxaline ring, and a benzenesulfonamide group .
Synthesis Analysis
While the exact synthesis process for this specific compound is not available, similar compounds are often synthesized via aromatic nucleophilic substitution . This involves reacting a precursor molecule with different amines and triazole-2-thiol .Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name and the structures of similar compounds. It likely has a complex, multi-ring structure due to the presence of the triazoloquinoxaline and benzenesulfonamide groups .Aplicaciones Científicas De Investigación
Anticancer Activity
A study involved the synthesis of 1,2,4-triazolo[4,3-a]-quinoline derivatives to explore their structural requirements essential for anticancer activity. Compounds were evaluated against human neuroblastoma and human colon carcinoma cell lines, with some displaying significant cytotoxicity, indicating potential as anticancer agents (B. N. Reddy et al., 2015).
Antidepressant and Receptor Antagonism
Research on 4-amino[1,2,4]triazolo[4,3-a]quinoxalines showed potential as rapid-acting antidepressant agents. These compounds demonstrated affinity for adenosine A1 and A2 receptors, suggesting their therapeutic potential as novel antidepressants (R. Sarges et al., 1990).
Antibacterial and Antifungal Activities
A study on new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties explored their antimicrobial activity. These compounds showed promising results against both Gram-positive and Gram-negative bacteria, as well as a yeast-like fungus, highlighting their potential as antimicrobial agents (S. Y. Hassan, 2013).
Synthesis and Molecular Design
Efficient synthetic strategies for compounds related to the chemical structure of interest have been explored. These studies not only provide insights into the chemical synthesis of complex molecules but also lay the groundwork for further pharmacological exploration (Walid Fathalla, 2015).
Antimicrobial Agents
Compounds incorporating the quinoxaline moiety have been evaluated for their antimicrobial properties. Novel synthesis and screening of these derivatives have led to the identification of potent antibacterial agents, which could be valuable in the development of new antibiotics (M. Badran et al., 2003).
Direcciones Futuras
The future research directions for this compound could involve further studies on its synthesis, structure, and potential biological activities. This could include testing its potential as an antiviral or antimicrobial agent, studying its physical and chemical properties, and investigating its safety and potential hazards .
Mecanismo De Acción
Target of Action
Similar compounds have been found to exhibit antiviral and antimicrobial activities , and some derivatives have shown inhibitory activities towards c-Met/VEGFR-2 kinases .
Mode of Action
It’s known that compounds with similar structures can interact with their targets in a way that inhibits their function . For instance, some derivatives have been found to inhibit the growth of cancer cells by interacting with c-Met and VEGFR-2 .
Biochemical Pathways
For instance, some derivatives have been found to inhibit the growth of cancer cells by affecting the intracellular c-Met signaling .
Pharmacokinetics
The design and synthesis of similar compounds often aim to optimize these properties to improve bioavailability .
Result of Action
Similar compounds have been found to exhibit cytotoxicity at certain concentrations . Some derivatives have been found to inhibit the growth of cancer cells in a dose-dependent manner and induce apoptosis .
Propiedades
IUPAC Name |
N-[1-(4-fluorophenyl)-[1,2,4]triazolo[4,3-a]quinoxalin-4-yl]-N,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H18FN5O2S/c1-15-7-13-18(14-8-15)32(30,31)28(2)22-23-27-26-21(16-9-11-17(24)12-10-16)29(23)20-6-4-3-5-19(20)25-22/h3-14H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDJZRWAVRCDBDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N(C)C2=NC3=CC=CC=C3N4C2=NN=C4C5=CC=C(C=C5)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H18FN5O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2E,NZ)-3-(2-chlorophenyl)-N-(4,7-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)acrylamide](/img/structure/B2955948.png)

![Ethyl 2-[[2-(8-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanylacetyl]amino]benzoate](/img/structure/B2955950.png)
![2-(4-pyridin-2-ylpiperazin-1-yl)-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B2955952.png)

![3-[(2,4-Dimethoxyphenyl)methyl]-1,3-diazinane-2,4-dione](/img/structure/B2955955.png)
![1-[({5-[3-(3-methoxyphenyl)-1-methyl-1H-pyrazol-4-yl]-4-methyl-4H-1,2,4-triazol-3-yl}thio)acetyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B2955956.png)
![N-[(4-Morpholin-4-ylthian-4-yl)methyl]-2,3-dihydro-1-benzofuran-5-sulfonamide](/img/structure/B2955957.png)
![Methyl 3-{[2-(trifluoromethyl)-4-pyridinyl]amino}-2-thiophenecarboxylate](/img/structure/B2955961.png)
![3-((4-(Benzo[d][1,3]dioxol-5-ylmethyl)piperazin-1-yl)sulfonyl)benzoic acid](/img/structure/B2955964.png)
![4,7,8-Trimethyl-2,6-bis(prop-2-enyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2955965.png)

![Ethyl 6-[(4-chlorobenzyl)amino]-5-cyano-2-phenylnicotinate](/img/structure/B2955969.png)
![N-{2-cyano-1-[4-(4-methoxyphenyl)piperazino]vinyl}-N'-(4-methylphenyl)urea](/img/structure/B2955971.png)